Naringenin 7-O-beta-D-glucuronide

Descripción general

Descripción

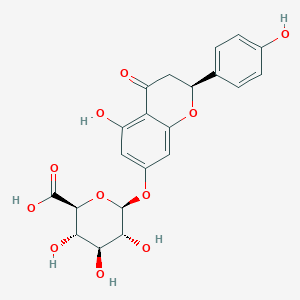

Naringenin 7-O-beta-D-glucuronide is a dihydroxyflavanone, specifically a metabolite of naringenin. It is characterized by the substitution of the phenolic hydrogen at position 7 with a beta-D-glucuronosyl residue . This compound is part of the flavonoid family, which is known for its diverse biological activities and presence in various fruits and vegetables.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Naringenin 7-O-beta-D-glucuronide can be synthesized through the glucuronidation of naringenin. This process primarily involves the enzyme UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The reaction typically occurs in the presence of UDP-glucuronic acid as the glucuronide donor.

Industrial Production Methods

Industrial production of this compound involves the extraction of naringenin from natural sources like citrus fruits, followed by enzymatic glucuronidation. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Análisis De Reacciones Químicas

Hydrolysis and Recirculation

Naringenin 7-O-β-D-glucuronide undergoes hydrolysis via β-glucuronidase , releasing free naringenin for systemic recirculation:

- Tissue-specific hydrolysis : High β-glucuronidase activity in the liver, kidney, and brain facilitates localized regeneration of bioactive naringenin .

- Colonic metabolism : Gut microbiota hydrolyzes residual glucuronides into 3-(4-hydroxyphenyl)propionic acid , which is absorbed and further metabolized .

Efflux Transport and Excretion

Efflux transporters regulate the excretion of naringenin glucuronides:

- MRP2 and BCRP : Multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) mediate biliary and intestinal excretion .

- Inhibitor studies : Co-administration of MK-571 (MRP2 inhibitor) and dipyridamole (BCRP inhibitor) reduces glucuronide excretion by 40–60% .

Table 2: Excretion Pathways of Naringenin 7-O-β-D-Glucuronide

| Route | Excreted Metabolite (%) | Key Transporters Involved |

|---|---|---|

| Biliary | 55 ± 8 | MRP2, BCRP |

| Intestinal | 30 ± 5 | MRP2 |

| Urinary | 15 ± 3 | Organic anion transporters |

| Data from perfusion models and inhibitor assays . |

Molecular Interactions and Stability

- Binding affinity : Molecular docking studies reveal naringenin-7-O-glucuronide binds tightly to collapsin response mediator protein-2 (CRMP-2) with a binding energy of −8.86 kcal/mol, stabilizing phosphorylation sites (Thr509, Ser522) .

- Structural stability : The glucuronyl group enhances solubility and reduces membrane permeability but improves interaction with hydrophobic protein domains .

Biological Activity Comparisons

Table 3: Comparative Bioactivity of Naringenin and Its Glucuronide

Key Research Findings

- UGT Polymorphisms : Genetic variations in UGT1A1 influence glucuronidation efficiency, affecting plasma concentrations of naringenin glucuronides .

- Tissue-Specific Metabolism : Free naringenin regenerated in the brain exhibits neuroprotective effects against amyloid-β toxicity .

- Drug Interactions : Co-administration with UGT inhibitors (e.g., diclofenac) increases systemic exposure to naringenin .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Naringenin 7-O-beta-D-glucuronide is utilized as a reference standard in analytical chemistry for studying flavonoid metabolism. Its unique structure allows researchers to investigate various metabolic pathways and interactions involving flavonoids.

Biological Research

The compound plays a crucial role in understanding plant defense mechanisms and human health implications. It has been shown to exhibit anti-inflammatory , antioxidant , and anticancer properties.

- Anticancer Activity : Numerous studies have highlighted the anticancer potential of naringenin and its metabolites. For example, naringenin has been reported to induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancers .

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Medical Applications

This compound's therapeutic properties make it a candidate for developing novel medications:

- Anti-Diabetic Effects : The compound has demonstrated potential in enhancing insulin sensitivity and regulating blood sugar levels .

- Hepatoprotective Action : Studies suggest that it may protect liver cells from damage caused by toxins or diseases .

Industrial Applications

In the nutraceutical industry, this compound is incorporated into functional foods due to its health benefits. Its enhanced bioavailability makes it suitable for dietary supplements aimed at improving overall health.

Case Studies

Mecanismo De Acción

The mechanism of action of naringenin 7-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It mediates ATP-dependent transport of glutathione and other conjugates, influencing cellular oxidative stress responses . Additionally, it modulates signaling pathways related to inflammation and cancer .

Comparación Con Compuestos Similares

Similar Compounds

Naringin: A disaccharide derivative of naringenin, known for its bitter taste and biological activities.

Uniqueness

Naringenin 7-O-beta-D-glucuronide is unique due to its specific glucuronide moiety, which enhances its solubility and bioavailability compared to other flavonoids. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

Naringenin 7-O-beta-D-glucuronide (N7G) is a flavonoid glucuronide derived from naringenin, a compound found in citrus fruits. This article explores the biological activities of N7G, including its metabolic pathways, neuroprotective effects, anticancer properties, and interactions with various biological systems.

Metabolic Pathways

Naringenin undergoes extensive metabolism in the liver, primarily through glucuronidation. Studies have shown that N7G is formed via the action of UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to naringenin. This process significantly alters the compound's pharmacokinetic properties, enhancing its solubility and facilitating its excretion.

Table 1: Metabolic Stability of Naringenin and Its Glucuronides

| Compound | Half-Life in Human Liver Microsomes | Metabolic Pathway |

|---|---|---|

| Naringenin | >30 min | Oxidative metabolism and glucuronidation |

| This compound | Not specified | Glucuronidation |

The half-life of naringenin in human liver microsomes indicates that it is metabolically stable compared to other species, suggesting significant interspecies variability in metabolism .

Neuroprotective Effects

Naringenin and its glucuronide form exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that N7G binds more effectively to target proteins involved in neuroprotection than naringenin itself.

In vitro studies using PC12 cells demonstrated that N7G mitigates apoptosis and neurotoxicity induced by amyloid-beta (Aβ), a hallmark of AD. The mechanisms include:

- Inhibition of Caspase-3 : Reducing apoptosis through caspase pathway modulation.

- Activation of PI3K/AKT Pathway : Enhancing cell survival signaling.

- Modulation of GSK-3β : Influencing tau phosphorylation and aggregation.

Additionally, in vivo studies have shown that oral administration of naringenin improves memory deficits in Aβ-induced mouse models .

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Caspase-3 Inhibition | Reduces apoptosis | |

| PI3K/AKT Activation | Enhances cell survival | |

| GSK-3β Modulation | Influences tau pathology |

Anticancer Activity

Naringenin and its derivatives have been studied for their potential anticancer effects. Specifically, N7G has shown promise against various cancer types, including breast and colon cancers. The anticancer mechanisms include:

- Induction of Apoptosis : Promoting programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Reducing the growth rate of tumor cells.

- Modulation of Signaling Pathways : Affecting pathways such as NF-kB and MAPK.

Recent studies indicate that the glucuronidation enhances the bioactivity of naringenin against cancer cells by improving its binding affinity to target proteins involved in tumor progression .

Table 3: Anticancer Effects of this compound

| Cancer Type | Mechanism | Result |

|---|---|---|

| Breast Cancer | Apoptosis Induction | Significant reduction in tumor size |

| Colon Cancer | Cell Proliferation Inhibition | Decreased cell viability |

Interaction with Biological Systems

This compound interacts with various biological systems, including serum albumin and cytochrome P450 enzymes. These interactions can influence drug metabolism and efficacy:

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCRTIDKZGEVEN-CGXGPNJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573866 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158196-34-0 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.